N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and phenoxybenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions to form the naphthalen-2-yl-thiazole intermediate. This intermediate is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
- N-(4-(naphthalen-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- (4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is unique due to its combination of a thiazole ring with both naphthalene and phenoxybenzamide groups. This structure imparts distinct electronic and steric properties, making it particularly effective in specific applications such as enzyme inhibition and material science .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(22-12-6-7-13-24(22)30-21-10-2-1-3-11-21)28-26-27-23(17-31-26)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKUXNQLUKRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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